molecular formula C23H50N2 B14073450 N~1~,N~1~,N~2~-Trimethyl-N~2~-octadecylethane-1,2-diamine CAS No. 102542-80-3

N~1~,N~1~,N~2~-Trimethyl-N~2~-octadecylethane-1,2-diamine

Cat. No.: B14073450
CAS No.: 102542-80-3
M. Wt: 354.7 g/mol
InChI Key: SYDRZIVVHNHENB-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N1,N1,N2-trimethyl-N2-octadecyl- is a chemical compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of an octadecyl group attached to one of the nitrogen atoms, along with three methyl groups attached to the nitrogen atoms. It is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N1,N1,N2-trimethyl-N2-octadecyl- typically involves the alkylation of ethylenediamine with octadecyl halides in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Temperature: The reaction is usually carried out at elevated temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N1,N1,N2-trimethyl-N2-octadecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted ethylenediamines.

Scientific Research Applications

1,2-Ethanediamine, N1,N1,N2-trimethyl-N2-octadecyl- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N1,N1,N2-trimethyl-N2-octadecyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amphiphilic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Similar structure but lacks the octadecyl group.

    Ethylenediamine: A simpler structure with only two amine groups.

    N,N-Dimethylethylenediamine: Contains two methyl groups attached to the nitrogen atoms.

Uniqueness

1,2-Ethanediamine, N1,N1,N2-trimethyl-N2-octadecyl- is unique due to the presence of the long octadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and emulsifiers.

Properties

CAS No.

102542-80-3

Molecular Formula

C23H50N2

Molecular Weight

354.7 g/mol

IUPAC Name

N,N,N'-trimethyl-N'-octadecylethane-1,2-diamine

InChI

InChI=1S/C23H50N2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(4)23-22-24(2)3/h5-23H2,1-4H3

InChI Key

SYDRZIVVHNHENB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)CCN(C)C

Origin of Product

United States

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